N-(6-methoxypyridin-3-yl)-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide
Description
Properties
Molecular Formula |
C19H22N4O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-(4-oxo-2-propan-2-yl-1,2-dihydroquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H22N4O3/c1-12(2)18-22-15-7-5-4-6-14(15)19(25)23(18)11-16(24)21-13-8-9-17(26-3)20-10-13/h4-10,12,18,22H,11H2,1-3H3,(H,21,24) |
InChI Key |
ZXOGRXLZVHZUTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1NC2=CC=CC=C2C(=O)N1CC(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Niementowski’s Cyclization
The 2-isopropyl-1,4-dihydroquinazolin-4-one core is synthesized via Niementowski’s reaction, which involves cyclocondensation of anthranilic acid derivatives with amides or urea.
Procedure :
-
Reactants : Anthranilic acid (1.0 equiv), isobutyramide (1.2 equiv).
-
Conditions : Reflux in acetic acid (12 h, 120°C).
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Mechanistic Insight :
The reaction proceeds via initial formation of an acylated anthranilic acid intermediate, followed by intramolecular cyclodehydration to yield the quinazolinone.
Modified Grimmel-Guinther-Morgan Method
For enhanced regioselectivity, Grimmel-Guinther-Morgan’s protocol employs phosphorus trichloride (PCl₃) as a cyclizing agent:
Steps :
-
Reactants : Methyl 2-aminobenzoate (1.0 equiv), isopropylamine (1.5 equiv).
-
Conditions : Toluene, PCl₃ (catalytic), 80°C (4 h).
-
Product : 2-Isopropyl-3,4-dihydroquinazolin-4-one.
Advantages :
-
Avoids side reactions associated with urea-based methods.
Functionalization at Position 3: Acetamide Linker Installation
The 3-position of the quinazolinone is alkylated with chloroacetyl chloride, followed by nucleophilic displacement with 6-methoxypyridin-3-amine.
Chloroacetylation of Quinazolinone
Protocol :
-
Reactants : 2-Isopropyl-1,4-dihydroquinazolin-4-one (1.0 equiv), chloroacetyl chloride (1.2 equiv).
-
Base : Triethylamine (Et₃N, 1.5 equiv).
-
Solvent : Dry DMF, 0°C → room temperature (4 h).
-
Product : 3-Chloroacetyl-2-isopropyl-1,4-dihydroquinazolin-4-one.
Key Data :
Amide Bond Formation with 6-Methoxypyridin-3-amine
The chloroacetyl intermediate undergoes nucleophilic substitution with 6-methoxypyridin-3-amine under mild basic conditions.
Optimized Conditions :
-
Reactants : 3-Chloroacetylquinazolinone (1.0 equiv), 6-methoxypyridin-3-amine (1.1 equiv).
-
Base : Sodium hydride (NaH, 1.2 equiv).
-
Solvent : Anhydrous THF, 60°C (6 h).
-
Workup : Column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Characterization :
Alternative Routes and Green Chemistry Approaches
Microwave-Assisted One-Pot Synthesis
A green chemistry approach utilizes microwave irradiation to accelerate reaction kinetics:
Steps :
-
Reactants : Anthranilic acid, isopropyl isocyanate, 6-methoxypyridin-3-amine.
-
Solvent : Choline chloride-urea deep eutectic solvent (DES).
-
Conditions : Microwave (300 W, 100°C, 20 min).
Advantages :
Click Chemistry for Acetamide Installation
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers orthogonal functionalization:
Procedure :
-
Synthesize Alkyne-Quinazolinone : Propargyl bromide + quinazolinone → 3-propargyloxy derivative.
-
Azide Preparation : 6-Methoxypyridin-3-amine + sodium azide → aryl azide.
-
Click Reaction : CuSO₄/sodium ascorbate, H₂O/THF (1:1), rt, 24 h.
Limitations :
-
Requires additional steps for azide/alkyne preparation.
Critical Analysis of Synthetic Challenges
Regioselectivity in Quinazolinone Formation
Competing pathways during cyclization may yield 2- vs. 3-substituted quinazolinones. Use of bulky isopropyl groups favors 2-substitution due to steric hindrance.
Mitigation Strategies :
Purification of Polar Intermediates
The acetamide linker increases polarity, complicating chromatographic separation.
Solutions :
-
Use reverse-phase HPLC (C18 column, MeOH/H₂O gradient).
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyridine ring, forming hydroxylated derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the ketone group to an alcohol.
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Alcohol derivatives of the quinazolinone core.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological pathways and mechanisms in which quinazolinone derivatives are involved.
Chemical Biology: It can act as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, which are enzymes that play critical roles in cell signaling pathways. By binding to these kinases, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The target compound’s quinazolinone core distinguishes it from analogues with pyridazine, triazolopyridazine, or thienopyrimidine scaffolds:
Substituent Effects
Substituents critically modulate physicochemical properties and target interactions:
Table 1: Substituent Comparison
Physicochemical and Pharmacokinetic Inferences
- Solubility : The target’s 6-methoxy group likely improves aqueous solubility compared to methylsulfanyl (logP ~2.5–3.0) or thiophene-containing analogues .
- Metabolic Stability: Thienopyrimidine and triazolopyridazine derivatives may exhibit higher metabolic resistance due to sulfur atoms or fused rings .
- Binding Interactions: The quinazolinone core’s planar structure is advantageous for stacking interactions in enzymatic pockets, whereas pyridazine’s reduced aromaticity might weaken binding .
Biological Activity
N-(6-methoxypyridin-3-yl)-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound comprises two primary components:
- 6-Methoxypyridin-3-yl group
- 4-Oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl group
These moieties are associated with various biological activities, including anticancer and antimicrobial effects, making the compound a candidate for further medicinal chemistry exploration.
Anticancer Potential
Research indicates that quinazoline derivatives, including the target compound, have demonstrated anticancer properties. For instance, studies have shown that certain quinazoline derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The presence of the methoxypyridine moiety may enhance these effects by improving solubility and bioavailability.
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Activity
The compound's antimicrobial activity has been explored in various studies. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, quinazoline derivatives have been reported to exhibit inhibitory effects on bacterial strains like Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Quinazoline Derivatives
| Compound Name | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound 13 | 15 (E. coli) | 65 mg/mL | |
| Compound 15 | 12 (S. aureus) | 75 mg/mL |
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in cell signaling pathways related to cancer growth and bacterial resistance mechanisms.
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- Study on Anticancer Effects : A study found that quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for drug development targeting cancer therapies.
- Antimicrobial Efficacy Study : Another investigation highlighted the antibacterial properties of related compounds against Candida albicans, showing promising results with inhibition zones exceeding those of standard antibiotics like ampicillin.
Q & A
Q. What are the key synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized pyridine and quinazolinone precursors. For example, substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) are employed to introduce methoxy groups, followed by condensation with acetamide derivatives using coupling agents . Intermediates are purified via column chromatography and monitored by TLC. Final characterization relies on NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .
Example Table: Key Reaction Steps
| Step | Reaction Type | Conditions | Key Intermediates |
|---|---|---|---|
| 1 | Substitution | K₂CO₃, DMF, RT | 6-Methoxypyridin-3-amine |
| 2 | Condensation | EDCI, HOBt, DCM | Quinazolinone-acetamide intermediate |
| 3 | Cyclization | Acidic reflux | Final compound |
| Adapted from synthesis protocols in . |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in quinazolinone rings) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .
- X-ray Crystallography : Resolves stereochemistry and confirms solid-state packing, as demonstrated in structurally similar amides .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield, considering conflicting data from different methods?
Methodological Answer: Conflicting yields often arise from solvent polarity, temperature, and catalyst selection. For instance:
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions; switching to DCM or THF can improve selectivity .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for nitro reductions) increase efficiency compared to traditional Fe/HCl methods .
- Temperature Control : Lower temperatures (0–5°C) minimize by-product formation during cyanoacetamide condensation . Systematic Design of Experiments (DoE) is recommended to identify optimal parameters .
Q. What strategies resolve discrepancies in biological activity data across studies?
Methodological Answer: Discrepancies may stem from assay conditions or compound purity. Strategies include:
- Standardized Bioassays : Replicate activity tests (e.g., enzyme inhibition) under identical pH, temperature, and buffer conditions .
- Purity Validation : HPLC (>95% purity) ensures activity correlates with the target compound, not impurities .
- Structural Analog Testing : Compare activity of derivatives (e.g., replacing isopropyl with cyclopropyl groups) to isolate pharmacophore contributions .
Q. How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models binding poses in enzyme active sites (e.g., kinase domains). For example, the quinazolinone core may hydrogen-bond with catalytic lysine residues .
- MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) to evaluate entropy-driven interactions .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity trends .
Data Contradiction Analysis
Q. Why do similar synthetic methods report varying yields (e.g., 60% vs. 85%)?
Methodological Answer: Variations arise from:
- Purification Efficiency : Chromatography vs. recrystallization impacts recovery .
- Intermediate Stability : Moisture-sensitive intermediates (e.g., nitro derivatives) degrade if not handled under inert atmospheres .
- Catalyst Loading : Pd-catalyzed steps may require precise stoichiometry (e.g., 5 mol% Pd(OAc)₂ vs. 2 mol%) to avoid over-reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
